1-(pyridin-2-yl)azetidin-3-amine

Drug metabolism azetidine isostere N-dealkylation avoidance

1-(Pyridin-2-yl)azetidin-3-amine (CAS 898271-46-0) is a heterocyclic building block that fuses a pyridine ring with a strained azetidine ring bearing a primary amine. This compound is a member of the 1-aryl-azetidin-3-amine structural class, featuring a direct N-aryl linkage that eliminates rotational degrees of freedom and imposes distinct conformational constraints compared to benzyl- or alkyl-linked analogs.

Molecular Formula C8H11N3
Molecular Weight 149.19
CAS No. 898271-46-0
Cat. No. B1661335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-2-yl)azetidin-3-amine
CAS898271-46-0
Molecular FormulaC8H11N3
Molecular Weight149.19
Structural Identifiers
SMILESC1C(CN1C2=CC=CC=N2)N
InChIInChI=1S/C8H11N3/c9-7-5-11(6-7)8-3-1-2-4-10-8/h1-4,7H,5-6,9H2
InChIKeyQVOHDNNQQKXNRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-yl)azetidin-3-amine (CAS 898271-46-0) – Core Scaffold Identity and Procurement Baseline


1-(Pyridin-2-yl)azetidin-3-amine (CAS 898271-46-0) is a heterocyclic building block that fuses a pyridine ring with a strained azetidine ring bearing a primary amine . This compound is a member of the 1-aryl-azetidin-3-amine structural class, featuring a direct N-aryl linkage that eliminates rotational degrees of freedom and imposes distinct conformational constraints compared to benzyl- or alkyl-linked analogs [1]. Physicochemical characterization reports a predicted pKa of 7.92 ± 0.20 and a LogP of approximately 0.55 . The presence of two basic nitrogen centers (azetidine ring nitrogen and pyridine nitrogen) plus the exocyclic primary amine create a multi-dentate hydrogen-bonding profile that distinguishes this scaffold from simpler amine building blocks [2].

Why In-Class Azetidine-Pyridine Building Blocks Cannot Be Interchanged with 1-(Pyridin-2-yl)azetidin-3-amine


The nomenclature 'azetidin-3-amine with a pyridine substituent' encompasses structurally distinct regioisomers that display non-interchangeable properties in lead optimization [1]. The substitution pattern on the azetidine ring (1-position vs. 3-position) and on the pyridine ring (2-pyridinyl vs. 3-pyridinyl vs. 4-pyridinyl) dictates both the vector of the primary amine exit and the electronics of the N-aryl bond [2]. In a well-documented medicinal chemistry case study, the azetidin-3-amino bridging scaffold was specifically selected over alternative sp2-rich linkers because its increased fraction sp3 (Fsp3 = 0.375 for the free base) attenuated off-target kinase activity while preserving on-target JAK potency [3]. Simply substituting a 3-(pyridin-2-yl)azetidin-3-amine (in which the pyridine is attached at the azetidine 3-position rather than the 1-position) would invert the amine vector and alter the hydrogen-bonding geometry, fundamentally changing SAR outcomes [4]. Furthermore, the dihydrochloride salt form of this compound is cited in at least 21 patents as a key intermediate, reflecting its established role in intellectual property positions that generic substitution could jeopardize [5].

Quantitative Differentiation Evidence for 1-(Pyridin-2-yl)azetidin-3-amine Versus Closest Analogs


Metabolic Pathway Diversion: Azetidine vs. Piperidine in 5-HT4 Partial Agonist Series

When an azetidine ring was used to replace the piperidine scaffold in the 5-HT4 partial agonist series PF-4995274 (TBPT), the metabolic fate was fundamentally altered. The piperidine-containing compound underwent N-dealkylation (M1) and oxazolidine cyclization (M2) as the primary metabolic pathways—M2 being the predominant metabolite in human plasma [1]. In contrast, the azetidine replacement compounds were neither metabolized via N-dealkylation nor converted to cyclized oxazolidine metabolites; metabolism was shifted entirely to isoxazole ring oxidation [2]. This metabolic diversion is a direct consequence of the azetidine ring's distinct electronic and steric properties relative to the larger piperidine ring.

Drug metabolism azetidine isostere N-dealkylation avoidance

Off-Target Kinase Attenuation via sp2-to-sp3 Scaffold Replacement (JAK Inhibitor Design)

In a JAK inhibitor drug discovery program, a KINOMEscan selectivity profile of an sp2-rich pyrazole-linked compound (compound 5) revealed widespread affinity across the human kinome, indicating a high risk of off-target toxicity [1]. An sp2-to-sp3 drug design strategy was implemented: the planar pyrazole linker was replaced with an azetidin-3-amino bridging scaffold to increase fraction sp3 (Fsp3) and molecular complexity [2]. The resulting compound (compound 31), built upon the azetidin-3-amino core, demonstrated attenuated off-target kinase binding while maintaining JAK-STAT potency and achieving improved aqueous solubility [3]. The crystal structure of JAK2 in complex with compound 31 confirmed the structural basis for this selectivity improvement [4].

Kinase selectivity JAK inhibitor azetidin-3-amino scaffold

pKa Differentiation: 1-(Pyridin-2-yl)azetidin-3-amine vs. (1-(Pyridin-2-yl)azetidin-3-yl)methanamine

The predicted pKa of 1-(pyridin-2-yl)azetidin-3-amine (7.92 ± 0.20) differs substantially from that of its one-carbon homolog (1-(pyridin-2-yl)azetidin-3-yl)methanamine (pKa 9.97 ± 0.29) . This ~2 log unit difference in basicity arises because the primary amine in the target compound is directly attached to the electron-withdrawing azetidine ring, whereas the homolog has an intervening methylene spacer that electronically insulates the amine. At physiological pH (7.4), 1-(pyridin-2-yl)azetidin-3-amine exists in a mixed protonation state (both neutral and charged species present), while the methanamine homolog is predominantly protonated.

Physicochemical property pKa basicity

Lipophilicity Comparison: Free Base vs. Regioisomeric 3-(Pyridin-2-yl)azetidin-3-amine

The experimentally measured or computationally derived LogP of 1-(pyridin-2-yl)azetidin-3-amine free base ranges from 0.23 to 0.55 depending on the computational method . Its regioisomer, 3-(pyridin-2-yl)azetidin-3-amine (CAS 2680776-68-3), has the identical molecular formula (C8H11N3) and molecular weight (149.19) but a different connectivity: the pyridine is attached at the azetidine 3-position rather than the 1-position, creating a quaternary carbon center bearing both the pyridine and the amine on the same azetidine ring carbon [1]. This regioisomeric difference alters both the LogP and the topological polar surface area (TPSA) relative to the 1-substituted compound, affecting passive membrane permeability and solubility profiles.

Lipophilicity LogP regioisomer comparison

Enhanced Aqueous Solubility via Salt Formation: Dihydrochloride Salt Adoption in Patent Literature

The free base of 1-(pyridin-2-yl)azetidin-3-amine has moderate aqueous solubility, but the dihydrochloride salt form is preferentially cited in 21 patents as a key synthetic intermediate [1]. The trihydrochloride salt further enhances solubility in biological assay conditions, as the charged species in solution improves reactivity and compatibility with aqueous biochemical buffers . This is in contrast to the free base form, which is predominantly used in organic synthesis under anhydrous conditions . The availability of both free base and multiple salt forms from commercial vendors provides formulation flexibility not universally available across all azetidine-pyridine regioisomers.

Aqueous solubility salt form patent intermediate

Intellectual Property Footprint: 21 Patent Citations for the Dihydrochloride Salt

The dihydrochloride salt of 1-(pyridin-2-yl)azetidin-3-amine is referenced in 21 patents [1], indicating its use as a key intermediate in multiple drug discovery programs across different therapeutic areas. This patent footprint is significantly larger than that observed for the regioisomeric 3-(pyridin-2-yl)azetidin-3-amine (CAS 2680776-68-3), which has limited patent literature presence and is primarily listed as a research chemical [2]. The patent count serves as a proxy for the compound's validated utility in industrial medicinal chemistry workflows.

Patent landscape IP position key intermediate

Procurement-Guiding Application Scenarios for 1-(Pyridin-2-yl)azetidin-3-amine


Kinase Inhibitor Lead Optimization Requiring Reduced Off-Target Kinome Binding

When an sp2-rich kinase inhibitor series demonstrates broad off-target kinome binding (as observed with compound 5 in the JAK inhibitor program), replacing the flat aromatic linker with an azetidin-3-amino bridging scaffold—for which 1-(pyridin-2-yl)azetidin-3-amine serves as the core building block—increases Fsp3 from the low 0.2–0.3 range typical of fully aromatic linkers to approximately 0.375, introducing three-dimensional character that disrupts non-specific kinase binding while preserving on-target JAK-STAT potency . This strategy was validated by KINOMEscan profiling and JAK2 co-crystallography (PDB: 8G8O), providing a structural rationale for scaffold selection at the procurement stage .

Metabolic Stability Engineering via Piperidine-to-Azetidine Scaffold Replacement

In programs where a piperidine-containing lead compound generates N-dealkylation or cyclized oxazolidine metabolites that complicate PK/PD interpretation (as demonstrated with the 5-HT4 partial agonist TBPT), procuring 1-(pyridin-2-yl)azetidin-3-amine as a replacement building block can eliminate these undesirable metabolic pathways. Published evidence shows that azetidine replacements are neither substrates for N-dealkylation nor oxazolidine cyclization in human hepatocytes, redirecting metabolism to alternative oxidation pathways . This metabolic profile simplification is particularly valuable for CNS and cardiovascular programs where circulating active metabolites can confound efficacy and safety readouts.

Fragment-Based Drug Discovery Requiring Tunable Amine Basicity (pKa ~7.9)

1-(Pyridin-2-yl)azetidin-3-amine offers a predicted pKa of 7.92 ± 0.20 for its primary amine , placing it in a therapeutically relevant range where the protonation state is sensitive to local protein environment. This contrasts with the ~2 log unit more basic methanamine homolog (pKa 9.97) , which would be predominantly charged at physiological pH. For fragment-based screening campaigns where the amine serves as a key pharmacophoric anchor, the near-neutral pKa of 1-(pyridin-2-yl)azetidin-3-amine permits both hydrogen bond donor (protonated) and acceptor (neutral) interactions depending on the protein microenvironment, expanding the range of bindable target pockets.

Multi-Kilogram Route Scouting Leveraging Established Salt Form Chemistry

For process chemistry teams scaling up a synthetic route that includes this scaffold, the dihydrochloride salt form has been cited in 21 patents , providing extensive synthetic precedence across multiple reaction types and conditions. The commercial availability of the compound in free base, dihydrochloride, and trihydrochloride forms allows process chemists to select the optimal form for each synthetic step without investing in custom salt screening. This procurement flexibility is not universally available for closely related azetidine-pyridine regioisomers, potentially accelerating route scouting by weeks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(pyridin-2-yl)azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.